(R)-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate
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Overview
Description
®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate is an organosulfur compound that has garnered interest in the field of organic synthesis. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
The synthesis of ®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate. This reaction employs diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature. The imidation of sulfur proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol (e.r. = 97:3) in 70% yield .
Chemical Reactions Analysis
®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or sulfonamides.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles. Common reagents used in these reactions include diacetoxyiodobenzene, ammonium carbamate, and various nucleophiles.
Scientific Research Applications
®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate has several scientific research applications:
Chemistry: It is used as a reagent in asymmetric synthesis and as a precursor for other organosulfur compounds.
Medicine: It can be used in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which ®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate exerts its effects involves the stereoselective transfer of the NH group to the sulfur atom. This process is facilitated by diacetoxyiodobenzene and ammonium carbamate, which promote the formation of the desired product with high stereocontrol. The molecular targets and pathways involved in this mechanism include the sulfur atom and the NH group, which undergo nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
®-(5S)-2-Isopropyl-5-methylcyclohexyl 4-methylbenzenesulfinate can be compared with other similar compounds, such as:
Sulfonimidates: These compounds share similar functional groups and stereochemistry but differ in their specific applications and reactivity.
Sulfonamides: These compounds are structurally related but have different chemical properties and uses.
Sulfonates: These compounds have similar oxidation states but differ in their reactivity and applications.
Properties
Molecular Formula |
C17H26O2S |
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Molecular Weight |
294.5 g/mol |
IUPAC Name |
[(5S)-5-methyl-2-propan-2-ylcyclohexyl] 4-methylbenzenesulfinate |
InChI |
InChI=1S/C17H26O2S/c1-12(2)16-10-7-14(4)11-17(16)19-20(18)15-8-5-13(3)6-9-15/h5-6,8-9,12,14,16-17H,7,10-11H2,1-4H3/t14-,16?,17?,20?/m0/s1 |
InChI Key |
NQICGNSARVCSGJ-YADNIXQGSA-N |
Isomeric SMILES |
C[C@H]1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OS(=O)C2=CC=C(C=C2)C)C(C)C |
Origin of Product |
United States |
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